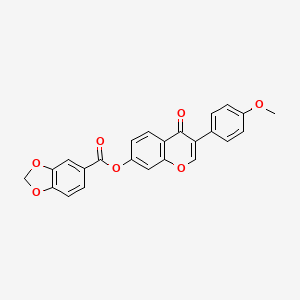
3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. This compound is also known as apigenin-7,4'-dimethyl ether-5-O-β-D-glucopyranoside and belongs to the class of flavonoids.
Wissenschaftliche Forschungsanwendungen
Antibacterial Effects and Synthesis of New Derivatives
Research has demonstrated the synthesis of compounds similar to "3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate" and evaluated their antibacterial activity. These compounds have shown significant bacteriostatic and bactericidal activities against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus, highlighting their potential in developing new antibacterial agents. The synthesized compounds were characterized using advanced analytical techniques, ensuring their structural integrity and potential for high-level antibacterial properties (Behrami & Dobroshi, 2019).
Chemical Synthesis and Structural Analysis
Another application is in the chemical synthesis and structural elucidation of complex molecules. For instance, the reaction of certain chromone derivatives with N-methylhydrazine has led to the formation of highly substituted pyrazoles and their complexes with platinum(II) and palladium(II) metal ions. These findings are crucial for the development of novel ligands and complexes in coordination chemistry, offering insights into the structural preferences and reactivity of these systems (Budzisz, Małecka, & Nawrot, 2004).
Photoreorganization for Synthesizing Angular Pentacyclics
The photoreorganization of chromenone derivatives under specific conditions to synthesize angular pentacyclic compounds represents another significant application. This process provides a green and convenient method for generating benzothiophene fused xanthenone derivatives, demonstrating the versatility of chromenone derivatives in synthetic organic chemistry and the potential for creating novel organic scaffolds (Dalal et al., 2017).
Molecular Docking and Antimicrobial Analysis
Furthermore, novel chromone-pyrimidine coupled derivatives have been synthesized and analyzed for their antimicrobial activities. These studies not only provide insights into the potential biological activities of these compounds but also employ molecular docking to understand their interactions at the molecular level. Such research is crucial for the design and development of new antimicrobial agents with specific target interactions (Tiwari et al., 2018).
Eigenschaften
IUPAC Name |
[3-(4-methoxyphenyl)-4-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16O7/c1-27-16-5-2-14(3-6-16)19-12-28-21-11-17(7-8-18(21)23(19)25)31-24(26)15-4-9-20-22(10-15)30-13-29-20/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOUKSCMDUOVAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-Methoxyphenyl)-7-[(3-methoxyphenyl)methoxy]chromen-4-one](/img/structure/B2691103.png)
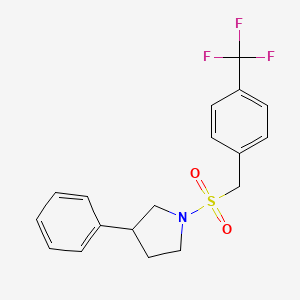
![tert-Butyl 1-(aminomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2691105.png)
![ethyl 2-(8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2691107.png)

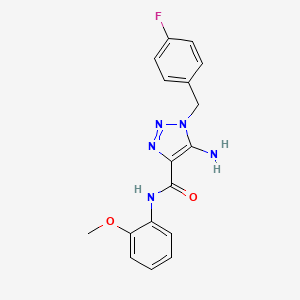
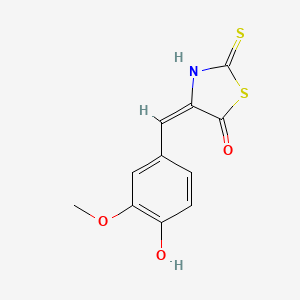
![2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2691115.png)
![1-[(4-Fluorosulfonyloxyphenyl)-methylcarbamoyl]-4-methylbenzene](/img/structure/B2691116.png)

![N-(2,5-dimethylphenyl)-4-[2-(2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)ethyl]piperazine-1-carboxamide](/img/structure/B2691120.png)
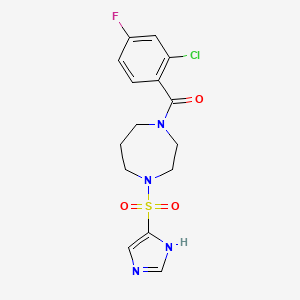

![3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2691126.png)